molecular formula C69H128N18O17 B10825727 Mastoparan 7 acetate

Mastoparan 7 acetate

Cat. No.: B10825727
M. Wt: 1481.9 g/mol
InChI Key: CHGINQTXBDLWAF-SPJAXDBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mastoparan 7 acetate is a peptide toxin derived from the venom of the wasp Paravespula lewisii. It is a cationic tetradecapeptide with the primary structure Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2. This compound is known for its ability to activate G-proteins and stimulate various biological responses, including histamine release from mast cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mastoparan 7 acetate can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the reactions are carried out in anhydrous solvents like DMF or DCM .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as preparative HPLC. The peptide is then lyophilized to obtain a stable, dry powder .

Chemical Reactions Analysis

Types of Reactions

Mastoparan 7 acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of this compound with altered biological activities. These analogs can have different antimicrobial, antiviral, or anticancer properties .

Scientific Research Applications

Mastoparan 7 acetate has a wide range of scientific research applications:

Mechanism of Action

Mastoparan 7 acetate exerts its effects by binding to the plasma membrane and activating G-protein subunits Gαo/i. This activation leads to a cascade of intracellular signaling events, including the release of intracellular calcium and the activation of various downstream effectors. The peptide also induces mitochondrial permeability and cytotoxicity in tumor cells .

Comparison with Similar Compounds

Mastoparan 7 acetate is part of the mastoparan family of peptides, which includes other similar compounds such as:

Compared to these similar compounds, this compound is unique in its enhanced potency and specific biological activities, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C69H128N18O17

Molecular Weight

1481.9 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide

InChI

InChI=1S/C67H124N18O15.C2H4O2/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3;1-2(3)4/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-;/m0./s1

InChI Key

CHGINQTXBDLWAF-SPJAXDBWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O

Origin of Product

United States

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